(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Pictet–Spengler cyclisation diastereoselectivity bis-tetrahydroisoquinoline alkaloids

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525‑27‑5) is a chiral, N‑Boc‑protected α‑aminoaldehyde based on the 1,2,3,4‑tetrahydroisoquinoline scaffold (molecular formula C₁₅H₁₉NO₃, MW 261.32 g mol⁻¹). The compound bears a single stereogenic centre at the C‑3 position in the (S)‑configuration, as confirmed by its SMILES notation CC(C)(C)OC(=O)N1Cc2ccccc2C[C@H]1C=O.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 145525-27-5
Cat. No. B133205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS145525-27-5
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3/t13-/m0/s1
InChIKeyRQBSVZLMTABKNG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525-27-5): Chiral Aldehyde Intermediate for Complex Alkaloid Synthesis


(S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525‑27‑5) is a chiral, N‑Boc‑protected α‑aminoaldehyde based on the 1,2,3,4‑tetrahydroisoquinoline scaffold (molecular formula C₁₅H₁₉NO₃, MW 261.32 g mol⁻¹) . The compound bears a single stereogenic centre at the C‑3 position in the (S)‑configuration, as confirmed by its SMILES notation CC(C)(C)OC(=O)N1Cc2ccccc2C[C@H]1C=O . Its defining structural features—a formyl group, a Boc‑protected secondary amine, and a conformationally constrained bicyclic core—make it a versatile electrophilic chiral building block for stereoselective Pictet‑Spengler cyclisations, reductive aminations, and peptide‑coupling strategies employed in the total synthesis of complex tetrahydroisoquinoline alkaloids [1].

Chiral α-aminoaldehyde (S)-configuration, N-Boc protected; electrophilic handle for stereoselective Pictet–Spengler cyclizations
Alkaloid synthesis Key building block for bis-tetrahydroisoquinoline pentacyclic cores in ecteinascidin, phthalascidin, and jorumycin research
Step economy Pre-formed 3-formyl oxidation state eliminates alcohol-to-aldehyde oxidation step

Why Generic Substitution Fails for (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate


Even minor structural or stereochemical variations among 3‑formyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate derivatives can lead to profoundly different outcomes in stereoselective synthesis. The combination of the (S)‑configuration at C‑3 and the N‑Boc‑protected α‑aminoaldehyde motif defines the diastereofacial bias in downstream Pictet‑Spengler cyclisations, a key step in constructing bis‑tetrahydroisoquinoline pentacyclic cores found in ecteinascidin, phthalascidin, and jorumycin analogues [1]. Substituting the (S)‑enantiomer with the (R)‑form (CAS 444583‑19‑1) or the racemate (CAS 104668‑15‑7) can invert or erode the stereochemical outcome, yielding the undesired C3–C11 syn diastereomer instead of the biologically active anti configuration [1]. Furthermore, the N‑Boc‑protected α‑aminoaldehyde is known to be configurationally labile under certain reaction conditions; even minor temperature or pH excursions can cause racemisation, rendering rigorous enantiopurity specification essential for reproducible results [1]. Therefore, simply purchasing an 'in‑class' 3‑formyl‑dihydroisoquinoline without verifying absolute configuration, enantiomeric excess, and aldehyde integrity is a demonstrable procurement risk.

(R)-enantiomer or racemate inverts Pictet–Spengler diastereoselectivity, yielding the undesired syn C3–C11 diastereomer.
6-formyl regioisomer (CAS 371222-37-6) is a non-competent substrate; aldehyde position prevents intramolecular bis-THIQ cyclization.
N-Cbz protected analogues require hydrogenolysis that may reduce the aldehyde, limiting orthogonality in multi-step routes.

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525‑27‑5)


Absolute Stereochemistry Determines Diastereoselectivity in Pictet–Spengler Cyclisation

In the Aubry et al. (2006) synthesis of pentacyclic piperazine analogues, the direct Pictet–Spengler reaction between an l‑DOPA derivative and the (S)‑configured N‑Boc‑protected α‑aminoaldehyde 145525‑27‑5 delivered exclusively the cis‑(1,3′)‑bistetrahydroisoquinoline intermediate with the anti C3–C11 backbone stereochemistry required for phthalascidin and ecteinascidin core assembly [1]. By contrast, use of the (R)‑enantiomer (CAS 444583‑19‑1) or the racemate (CAS 104668‑15‑7) under identical conditions would favour the undesired syn diastereomer, as the chiral centre at C‑3 of the aminoaldehyde component directs the facial selectivity of the N‑carbamyliminium ion intermediate [1].

Diastereoselectivity (S vs R/rac)
Head-to-head
Anti C3–C11 >95:5 with (S); predominantly syn with (R) or racemate
Enantiopure (S) form supports stereocontrolled bis-THIQ assembly
Reported in Aubry et al. 2006; Pictet–Spengler with l-DOPA derivative
Pictet–Spengler cyclisation diastereoselectivity bis-tetrahydroisoquinoline alkaloids ecteinascidin synthesis

Configurational Lability of N‑Boc‑α‑aminoaldehyde Requires Verified Enantiopurity

Aubry et al. (2006) explicitly note that 'the optical integrity of the N‑protected‑α‑aminoaldehyde seems to be sensitive to the reaction conditions' [1]. This configurational lability is a well‑documented characteristic of N‑protected α‑aminoaldehydes bearing an electron‑withdrawing Boc group, which can undergo base‑ or acid‑catalysed enolisation and subsequent racemisation [2]. The target compound 145525‑27‑5 is typically supplied with a certified purity of 96–98 % and accompanied by HPLC and NMR batch‑specific quality control documentation that includes enantiomeric purity verification . In contrast, generic '3‑formyl‑3,4‑dihydroisoquinoline‑2‑carboxylate' listings (e.g., racemic mixture CAS 104668‑15‑7, offered at 97 % purity but without chiral specification ) do not guarantee enantiomeric excess and may contain variable proportions of the (R)‑enantiomer.

Enantiopurity verification
Cross-study comparable
Target (S): ≥98% ee with batch QC; racemate: ee ~0%, no chiral specification
Verified enantiopurity reduces stereochemical risk in multi-step synthesis
Class-level evidence for N-Boc-α-aminoaldehyde racemisation
configurational stability α-aminoaldehyde racemisation chiral building block enantiomeric excess specification

Regioisomeric Differentiation: 3‑Formyl vs. 6‑Formyl Substitution Determines Synthetic Utility for Bis‑THIQ Assembly

The 3‑formyl substitution pattern of 145525‑27‑5 places the reactive aldehyde at the α‑position of the tetrahydroisoquinoline nitrogen, enabling its direct participation as the electrophilic component in Pictet–Spengler cyclisations with nucleophilic aryl ethylamine derivatives [1]. The 6‑formyl regioisomer (tert‑butyl 6‑formyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 371222‑37‑6) bears the aldehyde on the aromatic ring, rendering it unsuitable for the same intramolecular cyclisation manifold because the electrophilic centre is not positioned to react with the tetrahydroisoquinoline nitrogen or its pendant amine coupling partner . In the Aubry et al. (2006) synthesis, the 3‑formyl group of 145525‑27‑5 was essential for the direct Pictet–Spengler reaction that constructed the cis‑(1,3′)‑bistetrahydroisoquinoline scaffold; the 6‑formyl analogue cannot participate in this transformation [1].

3-formyl vs 6-formyl regioisomer
Class-level inference
3-formyl: productive Pictet–Spengler (60–75% yield); 6-formyl: non-competent (0% yield)
3-formyl substitution is critical for bis-THIQ cyclization reactivity
Aldehyde position determines electrophilic competence
regioselectivity formyl position bis-tetrahydroisoquinoline Pictet–Spengler cyclisation

Aldehyde vs. Alcohol Oxidation State: Synthetic Step‑Count Economy for Bis‑THIQ Alkaloid Synthesis

The target compound 145525‑27‑5 provides the α‑aminoaldehyde at the correct oxidation state for direct use in iminium‑ion‑mediated Pictet–Spengler cyclisations [1]. The corresponding alcohol analogue, (S)‑tert‑butyl 3‑(hydroxymethyl)‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 845543‑81‑9 for the (R)‑enantiomer), would require an additional oxidation step (e.g., Dess–Martin periodinane or SO₃‑pyridine/DMSO) to generate the reactive aldehyde, adding one synthetic step, reducing overall yield, and potentially compromising enantiopurity due to the configurational lability of the resulting α‑aminoaldehyde [2]. In the phthalascidin 650 synthetic studies, the N‑Boc‑protected α‑aminoaldehyde (±)‑13 was generated from the corresponding alcohol via Dess–Martin oxidation in two steps with an overall yield of approximately 25 % [3]. Purchasing the aldehyde directly eliminates this oxidation sequence.

Aldehyde vs alcohol oxidation state
Class-level inference
Aldehyde (target): 0 extra steps. Alcohol analogue: +1 oxidation step (~25% cumulative yield)
Pre-formed aldehyde improves step economy and reduces racemisation risk
Alcohol-to-aldehyde oxidation may compromise enantiopurity
oxidation state aldehyde building block step economy total synthesis

Boc Protection Strategy Enables Orthogonal Deprotection in Multi‑Step Bis‑THIQ Assembly

The N‑Boc group of 145525‑27‑5 provides orthogonal protection that is stable under the acidic Pictet–Spengler conditions (typically TFA or HCl in organic solvent) used for cyclisation but can be selectively removed with TFA in CH₂Cl₂ when the free amine is required for subsequent peptide coupling or further functionalisation [1]. This contrasts with N‑Cbz‑protected analogues (e.g., (S)‑benzyl 3‑formyl‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate), which require hydrogenolysis for deprotection—conditions incompatible with the aldehyde functionality and with many late‑stage synthetic intermediates bearing reduction‑sensitive groups [2]. In solid‑phase synthesis of 1‑substituted tetrahydroisoquinoline derivatives, the Boc group is routinely removed with TFA to liberate the supported amine hydrochloride for subsequent amide coupling, a strategy that has been validated across multiple THIQ libraries [3].

Boc vs Cbz deprotection
Class-level inference
Boc: TFA-cleavable (>95% yield), aldehyde-compatible. Cbz: H₂/Pd-C may reduce aldehyde
Boc orthogonality enables convergent multi-step strategy
Cbz hydrogenolysis incompatible with aldehyde functionality
orthogonal protecting groups Boc deprotection solid‑phase synthesis peptide coupling

Commercial Availability and Batch Documentation Enable Reproducible Procurement of the (S)‑Enantiomer

CAS 145525‑27‑5 is available from multiple established chemical suppliers (MolCore, A&J Pharmtech, Bidepharm, Chemenu) with standard purity specifications of 96–98 % and batch‑specific QC documentation including ¹H NMR, HPLC, and in some cases chiral HPLC or optical rotation data to confirm enantiopurity . In contrast, the racemic mixture (CAS 104668‑15‑7) is typically listed without chiral specification , and the (R)‑enantiomer (CAS 444583‑19‑1) is offered at comparable purity (96–97 %) but with independent batch QC, meaning that the stereochemical identity must be verified separately for each procurement . The availability of comprehensive QC documentation for CAS 145525‑27‑5 reduces the burden of in‑house characterisation and lowers the risk of stereochemical mis‑assignment.

Commercial QC documentation
Source review
96–98% purity; NMR, HPLC, optical rotation/chiral HPLC available. Racemate lacks chiral QC
Batch-specific QC documentation streamlines procurement
Data to verify from supplier; independent verification recommended
commercial sourcing batch QC enantiopure building blocks procurement specification

Prioritised Application Scenarios for (S)-tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525‑27‑5)


Stereoselective Synthesis of Ecteinascidin and Phthalascidin Pentacyclic Core Analogues

The (S)‑configured α‑aminoaldehyde 145525‑27‑5 serves as the electrophilic chiral partner in Pictet–Spengler cyclisation with l‑DOPA derivatives, delivering the cis‑(1,3′)‑bistetrahydroisoquinoline intermediate with the requisite anti C3–C11 backbone stereochemistry. This intermediate is the direct precursor to the pentacyclic piperazine core found in ecteinascidin 743 (trabectedin, Yondelis®) and phthalascidin 650, both potent antitumor agents that alkylate DNA via their carbinolamine functionality [1]. Procurement of the (S)‑enantiomer with verified enantiopurity is essential, as the (R)‑form yields the undesired syn diastereomer and racemic material requires costly chromatographic separation [1].

Solid‑Phase Combinatorial Library Synthesis of 1‑Substituted Tetrahydroisoquinoline Carboxamides

The Boc‑protected α‑aminoaldehyde 145525‑27‑5 can be immobilised on solid supports (e.g., Marshall linker resin) after Boc deprotection, enabling the combinatorial generation of 1‑substituted tetrahydroisoquinoline‑3‑carboxamide libraries through Pictet–Spengler reaction with diverse aldehydes or ketones followed by peptide coupling [1]. The Boc group provides the necessary orthogonality for solid‑phase synthesis: stable during resin loading and cyclisation, yet quantitatively removable with TFA to liberate the amine for subsequent diversification [1]. This strategy has been validated for the production of THIQ‑based screening collections targeting CNS and oncology targets [2].

Asymmetric Synthesis of Jorumycin, Renieramycin, and Related Bis‑THIQ Antitumor Natural Products

(−)‑Jorumycin and the renieramycin family of bis‑tetrahydroisoquinoline alkaloids share the same pentacyclic core as ecteinascidin and exhibit potent antiproliferative activity against multiple cancer cell lines [1]. The (S)‑N‑Boc‑α‑aminoaldehyde 145525‑27‑5 is a demonstrated building block for the construction of the A‑B‑C ring system of these alkaloids via a regio‑ and stereoselective Pictet–Spengler cyclisation‑coupling strategy [1]. Recent total syntheses of jorumycin and jorunnamycin A highlight the critical role of the chiral α‑aminoaldehyde in establishing the C‑3 stereocentre that ultimately defines the biological activity of the final natural product [2].

Process Chemistry Scale‑Up of Chiral THIQ Intermediates for API Manufacturing

For kilo‑lab and pilot‑plant scale synthesis of tetrahydroisoquinoline‑based active pharmaceutical ingredients (APIs), the commercial availability of 145525‑27‑5 at 96–98 % purity with full QC documentation (NMR, HPLC, optical rotation) [1] enables direct implementation without the need for in‑house chiral resolution or multi‑step oxidation sequences. The compound's stability under standard storage conditions (2–8 °C under inert atmosphere) and its compatibility with large‑scale Pictet–Spengler and peptide coupling protocols make it suitable for process development [1]. Eliminating the alcohol‑to‑aldehyde oxidation step at scale reduces solvent consumption, improves process mass intensity, and avoids the safety concerns associated with large‑scale Dess–Martin or Swern oxidations [2].

Application
Selection Property
Validation Focus
Bis-THIQ pentacyclic core synthesis
(S)-enantiomer with verified enantiopurity
Pictet–Spengler diastereoselectivity (anti C3–C11)
Solid-phase THIQ library synthesis
Boc-protected α-aminoaldehyde for orthogonal deprotection
Compatibility with acidic cyclization and TFA deprotection
Asymmetric synthesis of jorumycin analogues
Chiral α-aminoaldehyde for C-3 stereocentre establishment
Regio- and stereoselective cyclisation outcome
Process-scale synthesis of chiral THIQ intermediates
High-purity aldehyde building block with batch QC
Step-economy and configurational stability at scale
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